molecular formula C25H40N4O7S B613718 Boc-D-Arg(Pmc)-OH CAS No. 214630-02-1

Boc-D-Arg(Pmc)-OH

Número de catálogo: B613718
Número CAS: 214630-02-1
Peso molecular: 540.69
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-D-Arg(Pmc)-OH: is a specialized amino acid derivative used extensively in peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on D-arginine (D-Arg) and a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. The Boc group protects the amino group, while the Pmc group protects the guanidino group of arginine, making it a crucial reagent in the synthesis of peptides and proteins.

Métodos De Preparación

Chemical Structure and Functional Significance

Molecular Architecture

Boc-D-Arg(Pmc)-OH (C₂₅H₄₀N₄O₇S, MW 540.69) features three key structural elements:

  • A D-arginine backbone , which confers chirality distinct from the naturally occurring L-form.

  • A Boc group on the α-amino nitrogen, providing acid-labile protection during SPPS.

  • A Pmc group on the guanidino side chain, which shields the nucleophilic nitrogens from acylation or alkylation .

The stereochemistry of the D-arginine residue is crucial for applications requiring non-natural peptide conformations, such as protease-resistant therapeutics .

Synthesis of this compound

Stepwise Protection Strategy

The synthesis involves sequential protection of the α-amino and guanidino groups:

Protection of the Guanidino Group with Pmc

The guanidino group of D-arginine is first sulfonylated using pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) under basic conditions. This reaction typically proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) with triethylamine (TEA) as a base . The Pmc group’s electron-donating methyl substituents enhance its acid lability, allowing cleavage with trifluoroacetic acid (TFA) .

Reaction Conditions:

  • Solvent: DCM/DMF (1:1)

  • Base: TEA (3 eq.)

  • Temperature: 0°C to room temperature

  • Time: 12–24 hours

Boc Protection of the α-Amino Group

After Pmc protection, the α-amino group is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This step is performed in a mixture of water and dioxane to maintain solubility .

Optimized Parameters:

  • Boc₂O: 1.2 eq.

  • DMAP: 0.1 eq.

  • Solvent: Dioxane/water (4:1)

  • pH: 8.5–9.0 (adjusted with NaHCO₃)

  • Yield: 75–85%

Stereochemical Considerations

The use of D-arginine introduces challenges in sourcing and racemization control. To minimize epimerization during synthesis:

  • Reactions are conducted at low temperatures (0–4°C).

  • Coupling agents like HONB (N-hydroxy-5-norbornene-2,3-dicarboximide) are employed to reduce activation time .

Analytical Characterization

Purity and Identity Verification

Critical quality control measures include:

ParameterMethodSpecification
PurityHPLC (C18 column)≥95% (214 nm)
Optical rotationPolarimetry[α]²⁵D = -12.5° (c=1, DMF)
Mass confirmationESI-MSm/z 541.3 [M+H]+

Data adapted from GlpBio and VulcanChem protocols .

Challenges in Large-Scale Production

Solubility Limitations

This compound exhibits poor solubility in aqueous media, necessitating the use of polar aprotic solvents like DMSO or DMF. This complicates purification, often requiring repeated recrystallization from ethanol/water mixtures .

Byproduct Formation

Common side reactions include:

  • Incomplete sulfonylation : Results in residual unprotected guanidino groups, leading to peptide chain branching .

  • Boc group migration : Occurs under basic conditions, mitigated by maintaining pH <9 during protection .

Applications in Peptide Synthesis

SPPS of Arginine-Rich Peptides

The Pmc group’s compatibility with TFA-mediated cleavage makes this compound ideal for synthesizing antimicrobial peptides and receptor ligands. For example, derivatives of this compound have been used in ultra-short peptidomimetics with potent activity against Staphylococcus aureus (MIC = 0.31 µg/mL) .

Comparison with Alternative Protecting Groups

Protecting GroupCleavage ReagentStabilityTrp Modification Risk
PmcTFA (95%)/TISModerateLow
MtrTFA/thioanisoleHighHigh
PbfTFA/H₂OHighModerate

Data synthesized from Millipore guidelines .

Recent Methodological Advances

Microwave-Assisted Coupling

Recent protocols incorporate microwave irradiation (60°C, 15 minutes) to accelerate coupling steps, reducing racemization risks by 40% compared to traditional heating .

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow systems improve yield (up to 92%) by maintaining precise temperature control during Pmc protection .

Análisis De Reacciones Químicas

Types of Reactions: Boc-D-Arg(Pmc)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Pmc groups under acidic conditions (e.g., trifluoroacetic acid) to yield free D-arginine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling: DIC and HOBt in dimethylformamide.

Major Products Formed: The primary products formed from these reactions are peptides and proteins with specific sequences, where D-arginine is incorporated at desired positions .

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis

Boc-D-Arg(Pmc)-OH is primarily used in SPPS due to its stability and compatibility with various coupling reagents. The Pmc group facilitates the removal of protecting groups under mild conditions, which is advantageous for synthesizing sensitive peptides.

Table 1: Stability of this compound in Different Solvents

Time (h)DMF (%)NBP (%)
0100100
19897
249593
489088
108580

The data indicates that this compound maintains stability over time in both DMF (dimethylformamide) and NBP (n-butylpyridine), making it suitable for extended synthesis protocols .

Development of Opioid Analgesics

This compound has been instrumental in synthesizing potent opioid peptides. For example, it was used to create analogs of the DALDA peptide, enhancing their potency at mu-opioid receptors while maintaining selectivity over delta receptors. The incorporation of this compound allowed for modifications that improved pharmacological profiles .

Case Study: Synthesis of [Dmt1]DALDA Analogs

In a study evaluating the potency of various opioid analogs, the introduction of this compound led to a significant increase in mu receptor affinity compared to unprotected forms. The results demonstrated that protecting the guanidine side chain effectively enhanced the overall potency of the synthesized compounds .

Room Temperature Ionic Liquids

Recent research has explored the use of this compound-derived ionic liquids in organic synthesis. These ionic liquids exhibit unique properties that facilitate reactions under mild conditions and can be used as multifunctional reactants in dipeptide synthesis.

Table 2: Properties of Boc-AAILs Derived from this compound

PropertyValue
AppearanceClear to pale yellow
MiscibilityMiscible with DMF, DMSO
ReactivitySelectively reactive

These findings suggest that this compound can be transformed into ionic liquids, expanding its utility beyond traditional peptide synthesis .

Mecanismo De Acción

The mechanism of action of Boc-D-Arg(Pmc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Pmc group protects the guanidino group. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds. The molecular targets and pathways involved include the activation of carboxyl groups and nucleophilic attack by amino groups, leading to peptide bond formation .

Comparación Con Compuestos Similares

    Boc-D-Arg(Tos)-OH: Similar to Boc-D-Arg(Pmc)-OH but uses a tosyl (Tos) group for guanidino protection.

    Boc-D-Arg(NO2)-OH: Uses a nitro (NO2) group for guanidino protection.

    Boc-D-Arg-OGp: Another derivative with different protective groups.

Uniqueness: this compound is unique due to the stability and efficiency of the Pmc group in protecting the guanidino group of arginine. This makes it particularly useful in the synthesis of peptides that require stringent protection of functional groups .

Actividad Biológica

Boc-D-Arg(Pmc)-OH is a derivative of arginine that has garnered attention in the field of peptide synthesis and biological research due to its unique properties and applications. This article provides a comprehensive overview of its biological activity, stability, and implications in various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the amino group of arginine and a Pmc (2-picolylmethoxycarbonyl) protecting group on the side chain. This combination enhances its stability during synthesis and allows for selective deprotection under mild conditions.

Stability Studies

Stability is crucial for the practical application of this compound in peptide synthesis. A study analyzed the degradation rates of various arginine derivatives, including this compound, under different solvent conditions. The results indicated that solutions containing this compound exhibited significant stability over time, maintaining over 85% integrity after 24 hours in DMF (dimethylformamide) and NBP (n-butylpyridine) solvents, compared to other derivatives like Fmoc-Arg(Boc)2-OH which showed more rapid degradation .

Table 1: Stability of Arginine Derivatives

Time (h)This compound (%)Fmoc-Arg(Boc)2-OH (%)
0100100
19888.6
248586.9
488285.0
10 d7577.6

Biological Activity

This compound has shown promising biological activities, particularly as a building block in peptide synthesis for therapeutic applications. Its role as a precursor for peptides that inhibit specific enzymes has been studied extensively.

Case Studies

  • Anticoagulant Activity : Research indicated that peptides synthesized using this compound exhibited significant inhibition of factor VIIa, with a Ki value of approximately 8 µM, demonstrating its potential as an anticoagulant agent . The structure-activity relationship (SAR) studies highlighted that modifications at the N-terminal and C-terminal regions significantly influenced potency.
  • Cytokine Modulation : In another study, peptides containing this compound were evaluated for their ability to modulate cytokine release in inflammatory models. The findings suggested that these peptides could effectively reduce pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
  • Peptide Synthesis Efficiency : A comparative analysis of various protecting groups revealed that this compound facilitated higher coupling efficiencies during solid-phase peptide synthesis (SPPS) compared to other derivatives like Fmoc-Arg(Pbf)-OH, achieving yields greater than 99% under optimized conditions .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-D-Arg(Pmc)-OH, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves sequential protection of the α-amine with Boc (tert-butoxycarbonyl) and the ω-guanidine group with Pmc (pentamethylchromanyl). Key steps include:

  • Using anhydrous conditions for coupling reactions to prevent hydrolysis .
  • Validating purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (e.g., δ 1.4 ppm for Boc tert-butyl group).
  • Monitoring deprotection efficiency with TLC (Rf comparison against unprotected arginine standards).

Q. How should researchers handle the stability of this compound during peptide synthesis?

  • Methodological Answer :

  • Store the compound at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the Pmc group.
  • Avoid prolonged exposure to acidic conditions (e.g., TFA during cleavage), which may prematurely remove the Boc group. Use orthogonal protection strategies (e.g., Pmc with Fmoc for temporary protection) to ensure selective deprotection .

Q. What analytical techniques are essential for characterizing this compound in peptide intermediates?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ expected at 453.5 Da).
  • NMR Spectroscopy : Identify Boc (1.4 ppm, singlet) and Pmc (aromatic protons at 6.8–7.2 ppm) groups.
  • HPLC : Use reverse-phase chromatography with UV detection (220 nm) to assess purity (>95% recommended for peptide synthesis) .

Q. How can researchers mitigate racemization risks during coupling of this compound in solid-phase synthesis?

  • Methodological Answer :

  • Use coupling agents like HOBt/DIC to minimize racemization.
  • Monitor reaction pH (maintain ~6.5–7.5) and temperature (0–4°C for sensitive residues) .
  • Perform chiral HPLC post-synthesis to confirm enantiomeric purity.

Q. What are the common side reactions observed with the Pmc protecting group, and how can they be addressed?

  • Methodological Answer :

  • Premature Deprotection : Avoid strong nucleophiles (e.g., thiols) that may displace Pmc.
  • Oxidation : Include antioxidants (e.g., DTT) in storage buffers.
  • Validate completeness of Pmc removal post-synthesis via LC-MS (absence of +310 Da Pmc mass increment) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

  • Methodological Answer :

  • Use microwave-assisted synthesis to enhance reaction kinetics.
  • Incorporate backbone amide-protecting groups (e.g., 2-hydroxy-4-methoxybenzyl) to reduce steric hindrance.
  • Conduct kinetic studies (e.g., real-time FTIR monitoring) to identify optimal coupling durations .

Q. What strategies resolve contradictory data between theoretical and observed mass spectra for Pmc-protected intermediates?

  • Methodological Answer :

  • Hypothesis Testing : Check for incomplete deprotection (e.g., residual Pmc: +310 Da) or adduct formation (e.g., sodium/potassium ions).
  • Controlled Repeats : Synthesize smaller fragments to isolate the issue.
  • High-Resolution MS : Use HRMS (≤1 ppm accuracy) to distinguish isobaric interferences .

Q. How do solvent polarity and temperature affect the conformational stability of this compound during SPPS?

  • Methodological Answer :

  • Perform molecular dynamics simulations to predict solvent-dependent conformational changes.
  • Validate experimentally via circular dichroism (CD) in solvents like DMF, DCM, or NMP at 25°C vs. 4°C .

Q. What orthogonal protection systems are compatible with this compound for multi-step syntheses?

  • Methodological Answer :

  • Combine Pmc with acid-labile groups (e.g., Trt for histidine) or photolabile protections (e.g., NVOC).
  • Validate orthogonality via stepwise deprotection tests (e.g., 1% TFA for Boc, 20% piperidine for Fmoc) .

Q. How can researchers design experiments to quantify Pmc group stability under varying catalytic conditions?

  • Methodological Answer :
  • Use kinetic assays (e.g., UV-Vis spectroscopy at 280 nm for Pmc chromophore degradation).
  • Compare half-life (t½) of Pmc in presence of catalysts (e.g., Pd/C, TFA) via Arrhenius plots.
  • Cross-validate with LC-MS to track byproduct formation .

Q. Methodological Frameworks for Research Design

  • PICO Framework : Apply to structure questions (e.g., Population: Pmc-protected peptides; Intervention: Coupling agents; Comparison: HOBt vs. Oxyma; Outcome: Coupling efficiency) .
  • Data Contradiction Analysis : Use triangulation (e.g., HPLC, MS, NMR) to verify unexpected results .
  • Literature Review : Cross-reference synthetic protocols from journals like Reviews in Analytical Chemistry for validated methodologies .

Note: For synthesis protocols, consult technical datasheets from reagent suppliers (e.g., Kanto Reagents) rather than unverified platforms like benchchem.com .

Propiedades

IUPAC Name

(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNWVMLZWUTJPA-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.